molecular formula C10H16N4O B1401092 2-(2-piperazin-1-ylethyl)pyridazin-3(2H)-one CAS No. 1341994-60-2

2-(2-piperazin-1-ylethyl)pyridazin-3(2H)-one

Cat. No.: B1401092
CAS No.: 1341994-60-2
M. Wt: 208.26 g/mol
InChI Key: ZQUHATANABEQCH-UHFFFAOYSA-N
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Description

2-(2-piperazin-1-ylethyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core with a piperazine moiety attached via an ethyl linker. This compound is of interest due to its potential pharmacological activities and its role as a building block in the synthesis of more complex molecules.

Scientific Research Applications

2-(2-piperazin-1-ylethyl)pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: Used in the development of new materials with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-piperazin-1-ylethyl)pyridazin-3(2H)-one typically involves the reaction of pyridazinone derivatives with piperazine. One common method is the alkylation of 2-chloropyridazin-3(2H)-one with 2-(piperazin-1-yl)ethyl chloride under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-piperazin-1-ylethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the pyridazinone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Mechanism of Action

The mechanism of action of 2-(2-piperazin-1-ylethyl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-piperazin-1-ylethyl)pyridazin-3(2H)-one is unique due to its specific combination of a pyridazinone core and a piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the development of new pharmaceuticals and materials.

Properties

IUPAC Name

2-(2-piperazin-1-ylethyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c15-10-2-1-3-12-14(10)9-8-13-6-4-11-5-7-13/h1-3,11H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUHATANABEQCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCN2C(=O)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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